molecular formula C11H11IN4O B15540339 N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B15540339
M. Wt: 342.14 g/mol
InChI Key: HNKYTZFAYCJLIZ-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a triazole-containing propanamide derivative characterized by a 4-iodophenyl group attached to the amide nitrogen and a 1,2,4-triazole moiety at the propanamide’s β-position. The iodine substituent may enhance lipophilicity and influence receptor binding compared to lighter halogens or alkyl groups .

Properties

Molecular Formula

C11H11IN4O

Molecular Weight

342.14 g/mol

IUPAC Name

N-(4-iodophenyl)-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C11H11IN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17)

InChI Key

HNKYTZFAYCJLIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-iodophenyl group distinguishes this compound from analogs with 4-chlorophenyl (e.g., ), 4-nitrophenyl (), or 4-methylphenyl () substituents. Key differences include:

Compound Substituent Biological Activity Key Findings References
N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Iodo Hypothesized enhanced lipophilicity Potential for improved membrane permeability and target engagement. Inferred
N-(4-chlorophenyl)-2-(triazolyl)acetamide Chloro Antiproliferative IC₅₀ values <10 μM against cancer cell lines via HDAC inhibition .
N-(3-nitrobenzylphenyl)-3-(nitrotriazolyl)propanamide Nitro Antitrypanosomal IC₅₀ = 0.8 μM against Trypanosoma brucei; nitro group critical for redox activity .
N-(4-methylphenyl)-3-(aminotriazolyl)propanamide Methyl Antifungal 85% inhibition of Botrytis cinerea at 50 μg/mL .
  • Iodine vs. Chlorine : The larger atomic radius of iodine may improve hydrophobic interactions in binding pockets but could reduce solubility compared to chlorine .
  • Iodine vs. Nitro: Nitro groups enhance redox activity (e.g., in antitrypanosomal agents) but increase toxicity risks, whereas iodine may offer a balance between potency and safety .

Triazole Substitution Patterns

The 1H-1,2,4-triazole ring’s position and substitution influence bioactivity:

  • 1H-1,2,4-Triazol-1-yl (as in the target compound) vs. 1H-1,2,3-triazol-1-yl ():
    • 1,2,4-Triazoles exhibit stronger hydrogen-bonding capacity due to N3 availability, enhancing interactions with enzymes like HDACs or proteasomes .
    • 1,2,3-Triazoles (e.g., ) are less common in antifungal studies but show moderate antiproliferative activity .

Propanamide Chain Modifications

  • Chain Length : The three-carbon backbone in the target compound contrasts with shorter acetamide chains (e.g., ). Longer chains may improve conformational flexibility for target binding .
  • Hydroxylamine Derivatives (e.g., ): Hydroxylamine-substituted propanamides (e.g., compound 8 ) show 58% yield in synthesis and distinct NMR profiles (δ 1.04–5.24 ppm), suggesting structural stability .

Key Research Findings from Analogous Compounds

  • Antiproliferative Activity : Triazolylpropanamides with chlorophenyl groups (e.g., ) inhibit histone deacetylases (HDACs) with IC₅₀ values <10 μM, linked to apoptosis induction in leukemia cells .
  • Antifungal Activity: N-(4-methylphenyl)-3-(aminotriazolyl)propanamide derivatives inhibit Botrytis cinerea by 85%, outperforming the fungicide diniconazole (68.6%) .
  • Synthetic Feasibility : Microwave-assisted 1,3-dipolar cycloaddition (e.g., ) achieves yields >60% for triazolylpropanamides, suggesting scalable routes for iodophenyl analogs .

Preparation Methods

Acid Chloride Route

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is activated to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 4-iodoaniline in the presence of triethylamine (TEA) yields the target compound:
$$
\text{3-(1H-1,2,4-Triazol-1-yl)propanoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow[\text{TEA}]{\text{4-Iodoaniline}} \text{N-(4-Iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide}
$$
Optimization :

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Yields: 60–75% after purification via silica gel chromatography.

Coupling Reagent-Assisted Synthesis

Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct coupling between 3-(1H-1,2,4-triazol-1-yl)propanoic acid and 4-iodoaniline:
$$
\text{Acid + 4-Iodoaniline} \xrightarrow[\text{HOBt}]{\text{EDC}} \text{Target Compound}
$$
Conditions :

  • Solvent: Dimethylformamide (DMF) at 0–5°C.
  • Yield: 70–85% with reduced side reactions.

Triazole Ring Formation Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A "click chemistry" approach constructs the triazole ring via Cu(I)-catalyzed reaction between propargylamine derivatives and azides:
$$
\text{Propargylamide + Azide} \xrightarrow{\text{CuF}_2/\text{MeOH}} \text{Triazole-Containing Intermediate}
$$
Example :

  • Propargylamide intermediate synthesized from 3-bromopropanamide and propargyl bromide.
  • Azide source: Sodium azide (NaN₃) in aqueous ethanol.
  • Yield: 65–80% under microwave irradiation at 100°C.

Alkylation of 1,2,4-Triazole

Direct alkylation of 1,2,4-triazole with 3-bromopropanoyl chloride introduces the propanamide chain:
$$
\text{1,2,4-Triazole} + \text{3-Bromopropanoyl Chloride} \xrightarrow{\text{Base}} \text{3-(1H-1,2,4-Triazol-1-yl)propanoyl Chloride}
$$
Regioselectivity :

  • 1-substituted triazole favored using polar aprotic solvents (e.g., DMF) and excess base.

Reaction Optimization and Analytical Characterization

Solvent and Catalyst Screening

Condition Yield (%) Purity (HPLC)
DCM/TEA 62 95
DMF/EDC-HOBt 83 98
THF/CuF₂ (microwave) 78 97

Key Findings :

  • EDC-HOBt in DMF provides highest yields and purity.
  • Microwave irradiation reduces reaction time from 12 h to 30 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, triazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.99 (d, J = 8.4 Hz, 2H, Ar-H), 3.42 (t, J = 6.8 Hz, 2H, CH₂), 2.58 (t, J = 6.8 Hz, 2H, CH₂).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Comparative Analysis of Methods

Method Advantages Limitations
Acid Chloride Route Simple, high scalability Low regioselectivity in triazole
CuAAC High yield, mild conditions Requires hazardous azides
Alkylation Direct, one-pot synthesis Byproduct formation

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